Cas no 865287-95-2 (N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide)

N-5-(チオフェン-2-イル)-1,3,4-オキサジアゾール-2-イル-5,6,7,8-テトラヒドロナフタレン-2-カルボキサミドは、複素環化合物とナフタレン骨格を組み合わせた特異な構造を有する化合物です。1,3,4-オキサジアゾール環とチオフェン環の電子供与性により、優れた電子特性と安定性を示します。テトラヒドロナフタレン部分は疎水性を高め、生体膜透過性の向上が期待されます。医薬品中間体としての応用可能性があり、特に中枢神経系標的化合物の開発において構造多様性を提供します。この化合物は、創薬研究における新規リード化合物の探索に有用な特性を備えています。

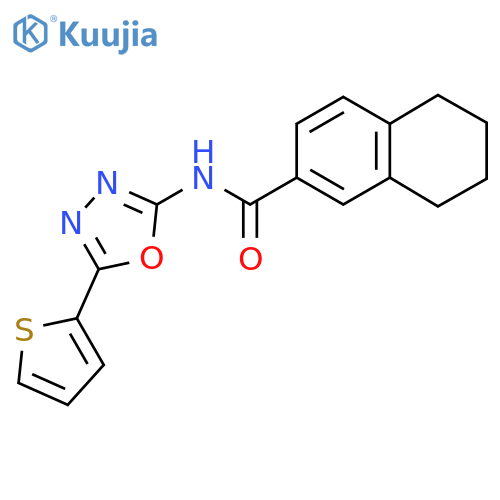

865287-95-2 structure

商品名:N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide

N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- SCHEMBL17716975

- AB00674224-01

- IFLab1_005306

- N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- AKOS024608072

- CCG-317963

- F1374-1012

- IDI1_010709

- 865287-95-2

- HMS1427B04

- N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- VU0489185-1

- N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

-

- インチ: 1S/C17H15N3O2S/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(22-17)14-6-3-9-23-14/h3,6-10H,1-2,4-5H2,(H,18,20,21)

- InChIKey: SRATWLAHMWUWLH-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C1=NN=C(NC(C2C=CC3=C(C=2)CCCC3)=O)O1

計算された属性

- せいみつぶんしりょう: 325.08849790g/mol

- どういたいしつりょう: 325.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 436

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 96.3Ų

N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1374-1012-5mg |

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

865287-95-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1374-1012-25mg |

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

865287-95-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1374-1012-75mg |

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

865287-95-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1374-1012-4mg |

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

865287-95-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1374-1012-10μmol |

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

865287-95-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1374-1012-10mg |

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

865287-95-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1374-1012-15mg |

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

865287-95-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1374-1012-20mg |

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

865287-95-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1374-1012-100mg |

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

865287-95-2 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1374-1012-2μmol |

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

865287-95-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

865287-95-2 (N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量